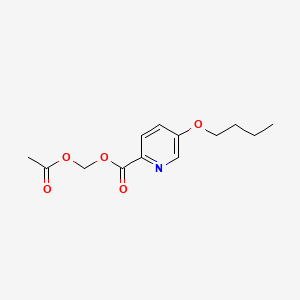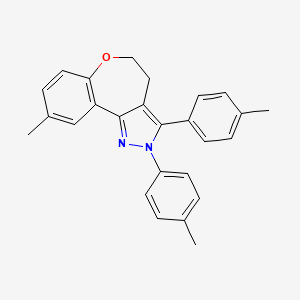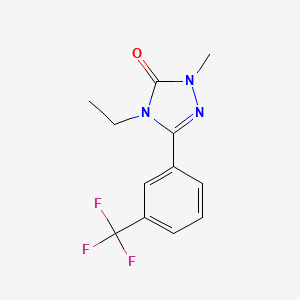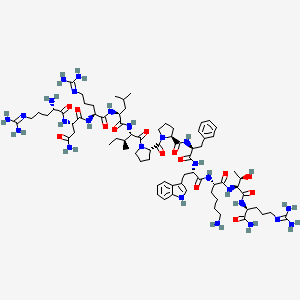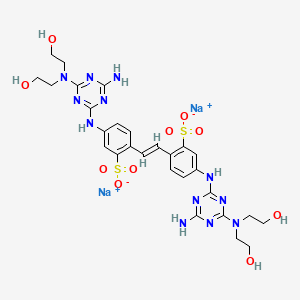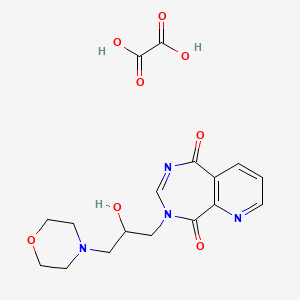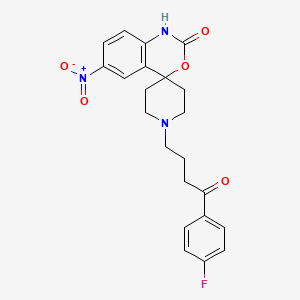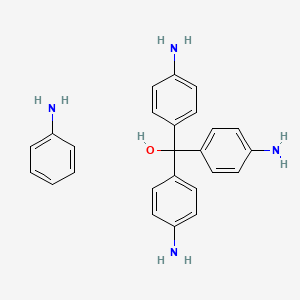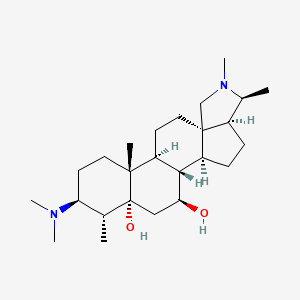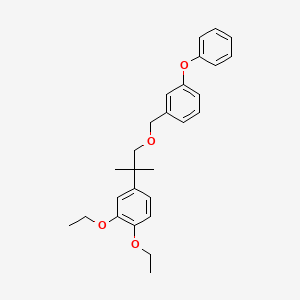
Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of aromatic ethers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides in the presence of a strong base or catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, alcohols, amines, and quinones, each with distinct chemical and physical properties.
科学的研究の応用
Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
作用機序
The mechanism by which Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression. The compound’s structure allows it to bind to specific receptors or enzymes, leading to changes in cellular functions and physiological responses.
類似化合物との比較
Similar Compounds
Benzene, 1,3-dimethoxy-: Similar in structure but lacks the diethoxyphenyl and phenoxy groups.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl: Shares some structural similarities but differs in the core structure and functional groups.
Uniqueness
Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
特性
CAS番号 |
80853-95-8 |
|---|---|
分子式 |
C27H32O4 |
分子量 |
420.5 g/mol |
IUPAC名 |
1,2-diethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C27H32O4/c1-5-29-25-16-15-22(18-26(25)30-6-2)27(3,4)20-28-19-21-11-10-14-24(17-21)31-23-12-8-7-9-13-23/h7-18H,5-6,19-20H2,1-4H3 |
InChIキー |
ZWKJJLXFUXQUQH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



